2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide
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Overview
Description
2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chlorophenyl, dimethylphenyl, and carboxamide groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The specific steps may include:
Formation of the Quinoline Core: This can be achieved by reacting 3-chlorobenzaldehyde with 3-methyl-2-aminobenzophenone under acidic conditions to form the quinoline ring.
Substitution Reactions: The quinoline derivative is then subjected to substitution reactions to introduce the 3,4-dimethylphenyl and carboxamide groups. This may involve the use of reagents such as dimethylphenylamine and acyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species (ROS) and mitigating cellular damage.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-quinoline-4-carboxamide: Similar structure but lacks the methyl group on the quinoline core.
2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide is unique due to the presence of the 3-methyl group on the quinoline core, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H25ClN2O |
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Molecular Weight |
429.0 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H25ClN2O/c1-16-12-13-20(14-17(16)2)19(4)29-27(31)25-18(3)26(21-8-7-9-22(28)15-21)30-24-11-6-5-10-23(24)25/h5-15,19H,1-4H3,(H,29,31) |
InChI Key |
FGAZQZPIGBPDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
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